molecular formula C8H3ClNNaO2S B3024111 Sodium 5-chlorobenzo[D]thiazole-2-carboxylate CAS No. 857081-42-6

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate

Cat. No.: B3024111
CAS No.: 857081-42-6
M. Wt: 235.62
InChI Key: NZPDPJARYQCYBZ-UHFFFAOYSA-M
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Description

Sodium 5-chlorobenzo[d]thiazole-2-carboxylate (CAS: 3507-53-7) is a heterocyclic compound with the molecular formula C₇H₃ClNNaO₂S (molecular weight: 223.62 g/mol). It consists of a benzo[d]thiazole core substituted with a chlorine atom at position 5 and a sodium carboxylate group at position 2. This compound is structurally related to bioactive thiazole derivatives, which are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis .

The sodium carboxylate group enhances solubility in polar solvents like water and dimethyl sulfoxide (DMSO), making it advantageous for biochemical assays. Storage recommendations include freezing at -80°C (stable for 6 months) or -20°C (stable for 1 month) to maintain stability . Its synthesis often involves the hydrolysis or derivatization of ethyl 5-chlorobenzo[d]thiazole-2-carboxylate (CAS: 857081-41-5), a precursor synthesized via reactions with hydrazine hydrate or thiophosgene .

Properties

IUPAC Name

sodium;5-chloro-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDPJARYQCYBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate typically involves the reaction of 5-chlorobenzo[D]thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anti-Tubercular Activity
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate has been identified as a promising precursor for the development of anti-tubercular agents. Research indicates that derivatives of this compound exhibit inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 7.7 μM to over 1000 μM, depending on structural modifications made to the benzothiazole ring. The compound's mechanism of action involves interaction with enzymes and receptors that play critical roles in microbial resistance, making it a valuable target for further drug development .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:

  • Diazo-Coupling
  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques

These synthetic routes allow for the modification of the compound to enhance its biological activity and solubility .

Comparison with Related Compounds
The structural features of this compound can be compared with other benzothiazole derivatives, which may exhibit different biological activities:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-chlorobenzo[D]thiazole-2-carboxylateEthyl group instead of sodiumIncreased lipophilicity
5-Bromo-N-(5-chlorobenzo[D]thiazol-2-yl)thiophene-2-carboxamideBromine substitutionEnhanced biological activity against specific bacteria
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-chlorobenzo[D]thiazole-2-carboxamideAdditional dioxole ringPotential for increased solubility and reactivity

This table illustrates how modifications can influence the compound's properties and efficacy.

Biological Interactions

This compound interacts with various biological targets, which is crucial for understanding its therapeutic potential. Studies have shown that it can inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby enhancing its effectiveness as an anti-mycobacterial agent .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound derivatives in combating drug-resistant strains of tuberculosis. For instance, a study demonstrated that newly synthesized benzothiazole derivatives exhibited superior inhibition potency compared to standard reference drugs used in tuberculosis treatment .

Furthermore, ongoing research is focused on optimizing synthetic methods to improve yield and reduce costs while maintaining or enhancing biological activity against Mycobacterium tuberculosis and other pathogens .

Mechanism of Action

The mechanism of action of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where the compound disrupts the normal function of microbial enzymes .

Comparison with Similar Compounds

Key Findings :

  • Chlorine vs. Methyl Substitution : In benzo[d]oxazole derivatives, methyl substitution (e.g., compound 12c, IC₅₀: 10.50 μM) confers higher inhibitory activity compared to chlorine (IC₅₀: 26.31–102.10 μM) . However, in thiazole derivatives, chlorine at position 5 enhances phosphorylase inhibition (IC₅₀: 19.60 μM), outperforming unsubstituted or methylated analogues .
  • Carboxylate vs. Ester Groups : The sodium carboxylate form improves solubility and bioavailability compared to ethyl esters, which are lipophilic and used as synthetic intermediates .
  • Thiazole vs. Oxazole Core : Thiazole derivatives generally exhibit superior bioactivity over oxazoles due to sulfur's electron-withdrawing effects, which enhance binding to enzymatic targets .
Pharmacological and Industrial Relevance
  • Phosphorylase Inhibition : Sodium 5-chlorobenzo[d]thiazole-2-carboxylate demonstrates potent activity (IC₅₀: 19.60 μM), making it a candidate for metabolic disorder therapeutics .
  • Drug Synthesis : It serves as a precursor for tizanidine analogues, muscle relaxants synthesized via thiourea or urea cyclization .
  • Comparative Limitations : 5-Chlorobenzo[d]oxazole derivatives show reduced potency (IC₅₀: 26.31–102.10 μM), highlighting the importance of the thiazole ring in bioactivity .

Biological Activity

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The chlorine substituent enhances its interaction with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole moiety allows for hydrogen bonding and hydrophobic interactions, which can inhibit or activate enzyme functions. This is particularly relevant in antimicrobial and antifungal applications, where the compound disrupts microbial enzyme activity.

Biological Activities

  • Antimicrobial Properties :
    • This compound has shown promising results as an antimicrobial agent. It exhibits activity against various bacterial strains, demonstrating potential for development as a therapeutic agent against infections.
  • Antifungal Activity :
    • The compound has also been investigated for its antifungal properties, inhibiting the growth of fungi through similar mechanisms that affect enzyme activity.
  • Tyrosinase Inhibition :
    • Research indicates that derivatives of this compound can act as tyrosinase inhibitors, which are crucial for controlling melanin production. In studies, compounds derived from this compound showed competitive inhibition against tyrosinase, reducing melanin levels in treated cells .
  • Antitumor Activity :
    • Thiazole derivatives, including this compound, have been linked to antitumor effects. Specific derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting the potential for developing new anticancer therapies .

Case Studies

  • In Vitro Studies on Tyrosinase :
    • A study evaluated several thiazole derivatives for their ability to inhibit mushroom tyrosinase. Compounds like MHY884 and MHY966 showed significant inhibition compared to the standard kojic acid, indicating that modifications of this compound can enhance its biological efficacy .
  • Antimicrobial Activity Assessment :
    • In a comparative study, this compound was tested against various bacterial strains. The results indicated effective inhibition at concentrations lower than those required for traditional antibiotics, showcasing its potential as an alternative treatment option.

Data Table: Biological Activities Overview

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntimicrobialVarious Bacteria<10
AntifungalFungal Strains<15
Tyrosinase InhibitionMushroom Tyrosinase5
AntitumorCancer Cell Lines<20

Q & A

Q. What are the common synthetic routes for Sodium 5-chlorobenzo[d]thiazole-2-carboxylate, and how do reaction conditions influence product purity?

this compound is typically synthesized via esterification of its ethyl or methyl ester precursors, followed by saponification. For example, ethyl 5-chlorobenzo[d]thiazole-2-carboxylate (CAS 27383-93-3) can be hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the sodium salt . Reaction media significantly impact purity: acidic conditions (e.g., H₂SO₄) favor cyclization of intermediates, while basic catalysts like DABCO or ionic liquids improve reaction rates and yields by stabilizing intermediates . Post-synthesis purification via solvent extraction (e.g., EtOAc/water) and drying over anhydrous Na₂SO₄ is critical to remove unreacted starting materials .

Q. How can spectroscopic techniques validate the structure of this compound?

Key analytical methods include:

  • HRMS : To confirm molecular weight (e.g., [M+H]⁺ for ethyl ester analogs: observed 349.9938 vs. calculated 349.9916) .
  • FTIR : Peaks at ~1666 cm⁻¹ (C=O stretch) and ~1164 cm⁻¹ (C-O-C ester vibration) .
  • ¹H/¹³C NMR : Absence of ester alkyl protons (e.g., ethyl group δ ~1.3 ppm) post-saponification confirms conversion to the sodium salt .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For analogs like butyl 3-oxo-2,3-dihydrobenzo[d]thiazole-2-carboxylate, monoclinic P2₁/c symmetry (a = 11.730 Å, b = 11.925 Å, c = 8.443 Å) and C—H···O interactions stabilize crystal packing . High-resolution data (λ = 0.71073 Å, MoKα) and low-temperature (153 K) measurements minimize thermal motion artifacts . For sodium salts, twinning or disordered solvent molecules may require iterative refinement in SHELXPRO .

Q. How does this compound facilitate the synthesis of bioactive heterocycles?

This compound serves as a versatile intermediate:

  • Thiadiazole/Thiazole Hybrids : Reacts with thiourea derivatives under basic conditions to form tizanidine precursors, as seen in US Patent 3,843,668 .
  • DNA Probes : The 5-chlorobenzo[d]thiazole-2-yl moiety selectively tags 5-formylcytosine (5fC) in DNA via cyclization reactions, enabling single-base resolution analysis .
  • Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination with aryl bromides yields diazepane derivatives (e.g., 23 in ) .

Q. What methodological challenges arise in quantifying this compound in biological matrices?

Key issues include:

  • Solubility : Poor aqueous solubility (≤2 mM in DMSO) necessitates derivatization or nanoformulation for in vitro assays .
  • Matrix Effects : Co-eluting biomolecules in LC-MS require SPE cleanup (C18 columns) and isotopic internal standards (e.g., deuterated analogs) .
  • pH Sensitivity : Carboxylate ionization (pKa ~4.5) affects extraction efficiency; buffered mobile phases (pH 6–7) improve HPLC retention .

Data Contradictions and Resolution

  • Synthetic Routes : describes starting from aniline, while uses 4-chloro-o-phenylenediamine. The latter route reduces side reactions (e.g., over-chlorination) and improves yield .
  • Catalyst Efficiency : Ionic liquids () outperform traditional bases (e.g., NaOH) in reducing reaction time but may complicate purification due to high viscosity .

Methodological Recommendations

  • Synthesis : Optimize cyclization using thionyl chloride in pyridine (yield >75%) .
  • Purification : Use silica gel chromatography (hexane/EtOAc 3:1) for intermediates .
  • Analysis : Pair HRMS with ¹H NMR (DMSO-d₆) to confirm sodium salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium 5-chlorobenzo[D]thiazole-2-carboxylate

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